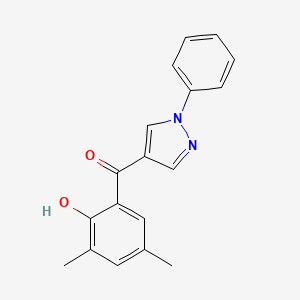
(2-Hydroxy-3,5-dimethylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-3,5-dimethylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone: is an organic compound with the molecular formula C18H16N2O2 It is a derivative of phenylpyrazole and is known for its unique chemical structure, which includes a hydroxy group, dimethylphenyl group, and a phenylpyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of (2-Hydroxy-3,5-dimethylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone typically involves a multi-step reaction process. One common method includes the following steps:
Step 1: The reaction of 2-hydroxy-3,5-dimethylbenzaldehyde with phenylhydrazine in the presence of anhydrous potassium carbonate (K2CO3) and acetone as the solvent. This reaction is carried out under heating conditions for about 8 hours, yielding an intermediate product.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties.
Medicine:
Drug Development: The compound is being explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2-Hydroxy-3,5-dimethylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group and the phenylpyrazole moiety play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is key to its biological activity .
Comparaison Avec Des Composés Similaires
- (2-Hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone
- (2-Hydroxyphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., methyl groups) distinguishes these compounds from each other.
- Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and stability.
- Biological Activity: The unique combination of functional groups in (2-Hydroxy-3,5-dimethylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone may result in distinct biological activities compared to its analogs .
Propriétés
Numéro CAS |
93065-68-0 |
|---|---|
Formule moléculaire |
C18H16N2O2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
(2-hydroxy-3,5-dimethylphenyl)-(1-phenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C18H16N2O2/c1-12-8-13(2)17(21)16(9-12)18(22)14-10-19-20(11-14)15-6-4-3-5-7-15/h3-11,21H,1-2H3 |
Clé InChI |
GPQQYGCUNSQTTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(=O)C2=CN(N=C2)C3=CC=CC=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


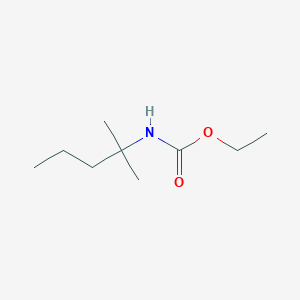

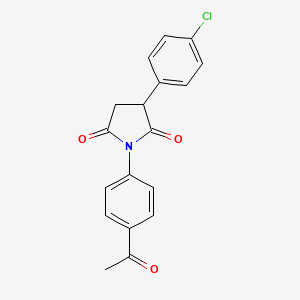
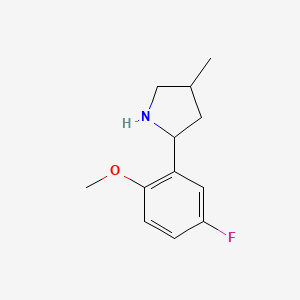
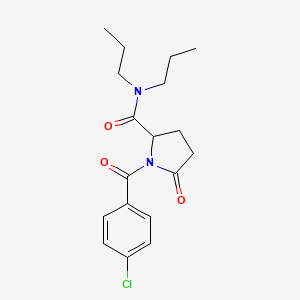
![7,7'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol]](/img/structure/B12883054.png)
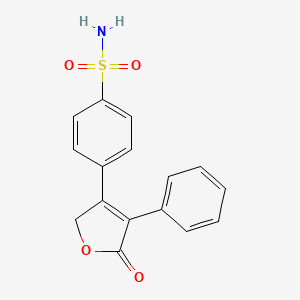

![1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12883084.png)
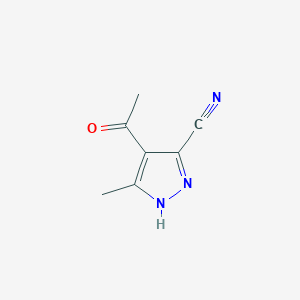

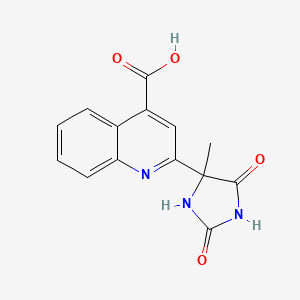
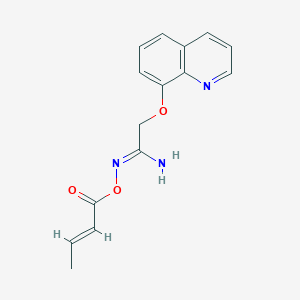
![Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-](/img/structure/B12883114.png)
